molecular formula C7H11NO2S B14558606 Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 61999-30-2

Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14558606
CAS No.: 61999-30-2
M. Wt: 173.24 g/mol
InChI Key: QTPQNONFUNQORN-ZCFIWIBFSA-N
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Description

Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its ethyl ester functional group and a chiral center at the 4th position, making it an important molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring. The resulting thiazole is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amides, alcohol derivatives.

Scientific Research Applications

Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its thiazole ring and chiral center, which confer specific chemical and biological properties not found in simpler esters. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.

Properties

CAS No.

61999-30-2

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H11NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h6H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

QTPQNONFUNQORN-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CSC(=N1)C

Canonical SMILES

CCOC(=O)C1CSC(=N1)C

Origin of Product

United States

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